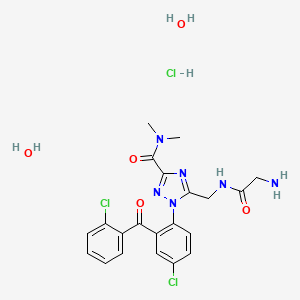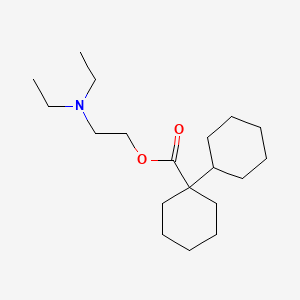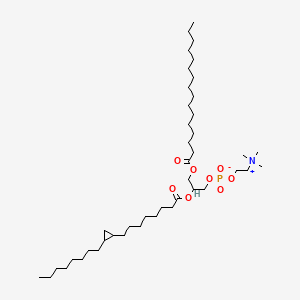
Sulfurmycin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfurmycin G is a natural product found in Streptomyces galilaeus with data available.
Applications De Recherche Scientifique
Sulfur in Antibiotic Research
- Sulfomycins' Biosynthesis : Research into sulfomycins, a class of sulfur-rich antibiotics, has shed light on the complex biosynthetic pathways involving sulfur incorporation. These studies are crucial for understanding how sulfur functionalities contribute to the antibiotic activity and for the development of novel antibiotics with sulfur-containing structures (Du et al., 2020).
- Chuangxinmycin Synthesis : The biosynthesis of chuangxinmycin, another sulfur-containing antibiotic, has revealed unique mechanisms of sulfur incorporation, enhancing our understanding of sulfur's role in medicinal chemistry (Zhang et al., 2021).
Sulfur in Materials Science
- Sulfur-Based Materials : Sulfur's role in modern materials science is significant, with research exploring its use in creating polymers with unique properties and in applications related to energy efficiency and environmental sustainability (Boyd, 2016).
Sulfur in Enzyme Regulation
- Regulation of Metabolic Enzymes : Studies have demonstrated sulfur compounds' ability to regulate important metabolic enzymes like CYP1A1, which are involved in the detoxification processes. This regulation is crucial for understanding how sulfur-containing compounds can be used to influence metabolic pathways (Anwar-Mohamed & El-Kadi, 2009).
Sulfur in Plant Biology
- Sulfur Transport in Plants : The SULTR1;1 sulfate transporter in Arabidopsis roots and its regulation by sulfur deficiency highlights the essential role of sulfur in plant nutrition and stress responses. Understanding these mechanisms can contribute to agricultural practices and crop improvement (Maruyama-Nakashita et al., 2004).
Sulfur in Environmental Interactions
- Sulfur in Insect-Plant Interactions : The impact of sulfur on the density of various species in agricultural settings, such as in vineyards, underscores the complex interactions between sulfur applications and ecosystem dynamics. This knowledge is vital for developing sustainable agricultural practices (Costello, 2007).
Propriétés
Numéro CAS |
83753-81-5 |
|---|---|
Nom du produit |
Sulfurmycin G |
Formule moléculaire |
C43H55NO15 |
Poids moléculaire |
825.9 g/mol |
Nom IUPAC |
methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H55NO15/c1-19(45)17-43(52)18-30(35-24(37(43)42(51)53-7)15-25-36(40(35)50)39(49)34-23(38(25)48)9-8-10-28(34)47)58-33-16-26(44(5)6)41(22(4)56-33)59-32-14-12-29(21(3)55-32)57-31-13-11-27(46)20(2)54-31/h8-10,15,20-22,26-27,29-33,37,41,46-47,50,52H,11-14,16-18H2,1-7H3/t20-,21-,22-,26-,27-,29-,30-,31-,32-,33-,37-,41+,43+/m0/s1 |
Clé InChI |
MLUQAMZHTPPIHO-SOBIJWGVSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O |
SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O |
SMILES canonique |
CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(CC(=O)C)O)C)O |
Synonymes |
sulfurmycin G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-id-4-yl)phosphinic acid](/img/structure/B1218983.png)

![4-{[1,3-Bis(hexadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B1218985.png)